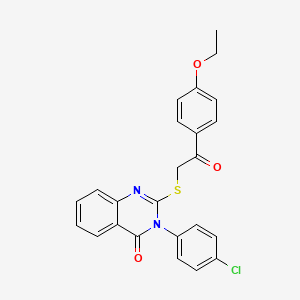
3,21-Dihydroxypregn-5-en-20-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,21-Dihydroxypregn-5-en-20-one: is a steroidal compound with the molecular formula C21H32O3 . It is a derivative of pregnenolone, a precursor in the biosynthesis of various steroid hormones. This compound is characterized by the presence of hydroxyl groups at the 3rd and 21st positions and a ketone group at the 20th position on the pregnane skeleton.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 3,21-Dihydroxypregn-5-en-20-one typically begins with pregnenolone.
Hydroxylation: The hydroxylation at the 21st position can be achieved using reagents such as lead tetraacetate and iodine under irradiation conditions.
Industrial Production Methods:
- Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,21-Dihydroxypregn-5-en-20-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group at the 20th position to a hydroxyl group.
Substitution: The hydroxyl groups at the 3rd and 21st positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Lead tetraacetate, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation Products: 19-oxo derivatives.
Reduction Products: 3,21-Dihydroxy-20-hydroxypregn-5-en.
Substitution Products: Acetates, sulfonates.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of other steroidal compounds.
- Studied for its reactivity and transformation under various chemical conditions.
Biology:
- Investigated for its role in steroid hormone biosynthesis.
- Used in studies related to enzyme activity and metabolic pathways.
Medicine:
- Potential therapeutic applications due to its structural similarity to other biologically active steroids.
- Studied for its anti-inflammatory properties .
Industry:
- Utilized in the production of steroidal drugs and hormones.
- Employed in the synthesis of complex steroidal frameworks for pharmaceutical applications.
Mecanismo De Acción
Molecular Targets and Pathways:
- 3,21-Dihydroxypregn-5-en-20-one exerts its effects by interacting with steroid hormone receptors.
- It modulates the activity of enzymes involved in steroid biosynthesis and metabolism.
- The compound has been shown to inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase and cyclooxygenase-2 in macrophages .
- It affects signaling pathways such as the nuclear factor kappa B (NF-κB) pathway and mitogen-activated protein kinase (MAPK) pathways .
Comparación Con Compuestos Similares
- 3,17-Dihydroxypregn-5-en-20-one
- 3,16-Dihydroxypregn-5-en-20-one
- 3,21-Dihydroxy-20-hydroxypregn-5-en
Uniqueness:
- The presence of hydroxyl groups at both the 3rd and 21st positions, along with a ketone group at the 20th position, makes 3,21-Dihydroxypregn-5-en-20-one unique.
- Its specific structural configuration contributes to its distinct reactivity and biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
2-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h3,14-18,22-23H,4-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIQRAOBRXUWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)CO)CC=C4C3(CCC(C4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862569 |
Source


|
| Record name | 3,21-Dihydroxypregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{2-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12002585.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12002593.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12002594.png)
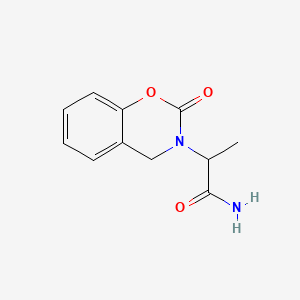
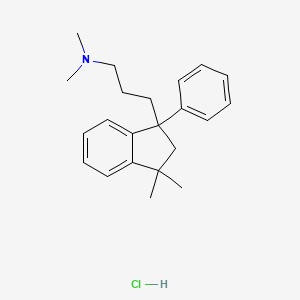
![Ethyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12002635.png)
![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B12002641.png)
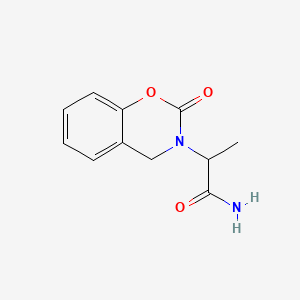
![Acetamide, N-[5-(ethylthio)-2-thienyl]-](/img/structure/B12002649.png)
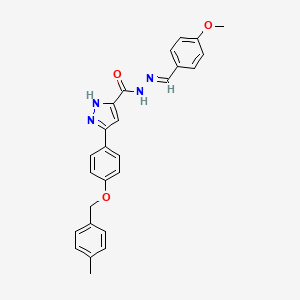
![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)
